molecular formula C16H16ClNO B5321253 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B5321253
M. Wt: 273.75 g/mol
InChI Key: QOFLCISYFQWEBT-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, an ethyl group, and a 2-methylphenyl group attached to the nitrogen atom

Properties

IUPAC Name

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-3-18(15-7-5-4-6-12(15)2)16(19)13-8-10-14(17)11-9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLCISYFQWEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-ethylbenzamide
  • 4-chloro-N-(2-methylphenyl)benzamide
  • N-ethyl-N-(2-methylphenyl)benzamide

Uniqueness

4-chloro-N-ethyl-N-(2-methylphenyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro group, ethyl group, and 2-methylphenyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

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